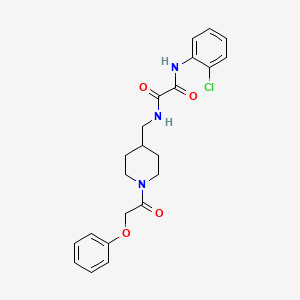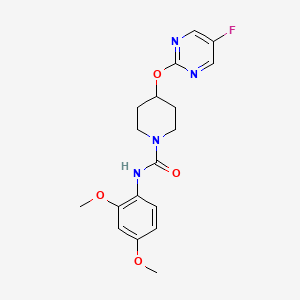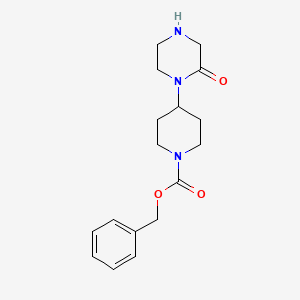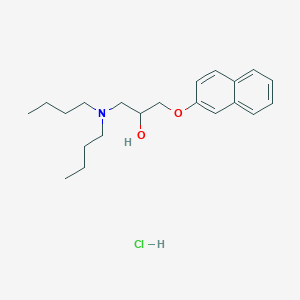
1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat various medical conditions such as hypertension, angina, and arrhythmia. It works by blocking the action of adrenaline on the heart and blood vessels, thereby reducing the heart rate and blood pressure. In addition to its clinical applications, propranolol has also been extensively studied for its scientific research applications.
科学的研究の応用
Regioselective Hydroxylation for Drug Metabolites Synthesis
A study has highlighted the use of fungal peroxygenases in the regioselective hydroxylation of propranolol, a beta-adrenergic blocker, leading to the synthesis of drug metabolites such as 5-hydroxypropranolol. This process showcases the compound's potential in facilitating scalable syntheses of drug metabolites with high isomeric purity, leveraging the peroxygenation mechanism that involves hydrogen peroxide (Kinne et al., 2009).
Photophysical Studies in Biological Systems
Another study delved into the photophysical behavior of probes like acrylodan and ANS in various solvents, including alcohol mixtures. The findings from this research contribute to a deeper understanding of the probes' emission properties, which are crucial for studying biological systems. This work underscores the importance of considering specific and general solvent effects when interpreting probe emissions in biological assays (Fermín Moreno Cerezo et al., 2001).
Anticancer Drug Potential
The synthetic analog of naftopidil, "1-[2-(2-methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol," has been studied for its promising anticancer properties. This compound induces cell death in a variety of human cancer cell lines, including those derived from lung cancer, colorectal cancer, and renal cancer, among others. Its dual mechanism of inducing necrosis and apoptosis, along with its efficacy in suppressing tumor growth in mouse models, positions it as a hopeful candidate for cancer therapy (Nishizaki et al., 2014).
Fluorescence Microscopy and Solvent Sensitivity
The synthesis of 1,1-Dicyano-2-[6-(dimethylamino)naphthalen-2-yl]propene (DDNP) for use in fluorescence microscopy highlights the compound's sensitivity to solvent polarity and viscosity. This property allows for distinguishing between lipid or protein-bound states and aqueous media, facilitating the study of cellular and tissue structures without interference from autofluorescence (Jacobson et al., 1996).
特性
IUPAC Name |
1-(dibutylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2.ClH/c1-3-5-13-22(14-6-4-2)16-20(23)17-24-21-12-11-18-9-7-8-10-19(18)15-21;/h7-12,15,20,23H,3-6,13-14,16-17H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNJHXLARGIAOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(COC1=CC2=CC=CC=C2C=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dibutylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

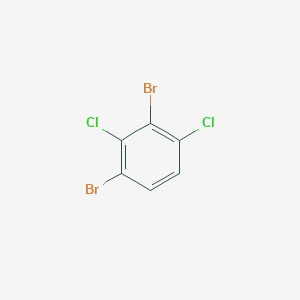
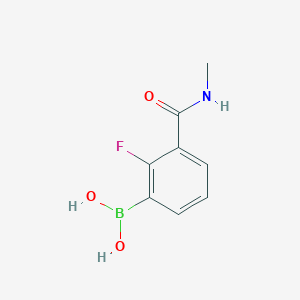
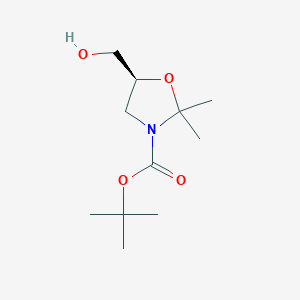
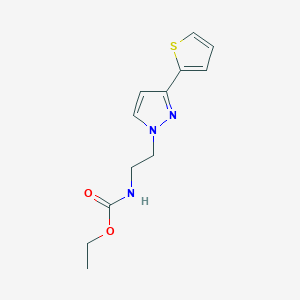
![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2412670.png)
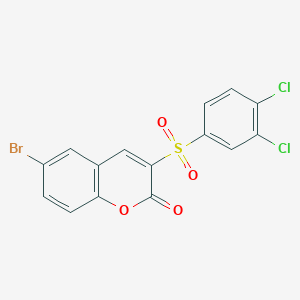
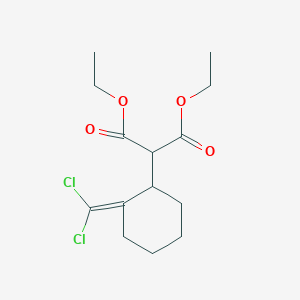
![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)
![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2412676.png)
![4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2412678.png)
